Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-
Description
This compound is a benzenepropanamide derivative characterized by a stereochemically complex backbone. Its structure includes a (1S,2S)-configured hydroxy-methyl-phenylethyl substituent at the amide nitrogen, alongside methoxy and 3-methoxypropoxy groups at the 4- and 3-positions of the benzene ring, respectively. The methoxypropoxy substituent likely enhances solubility and modulates interactions with biological targets, as seen in related compounds with alkoxy groups .
Properties
Molecular Formula |
C24H33NO5 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-3-[4-methoxy-3-(3-methoxypropoxy)phenyl]-N-methylpropanamide |
InChI |
InChI=1S/C24H33NO5/c1-18(24(27)20-9-6-5-7-10-20)25(2)23(26)14-12-19-11-13-21(29-4)22(17-19)30-16-8-15-28-3/h5-7,9-11,13,17-18,24,27H,8,12,14-16H2,1-4H3/t18-,24+/m0/s1 |
InChI Key |
PXEPNRQTQDZRGC-MHECFPHRSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)CCC2=CC(=C(C=C2)OC)OCCCOC |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)CCC2=CC(=C(C=C2)OC)OCCCOC |
Origin of Product |
United States |
Preparation Methods
Pseudoephedrine as a Chiral Template
The use of (1S,2S)-pseudoephedrine as a chiral auxiliary is a cornerstone for constructing the stereochemically defined amide moiety. In a procedure adapted from Organic Syntheses, pseudoephedrine is acylated with propionic anhydride in tetrahydrofuran (THF) at 23°C, followed by neutralization with saturated sodium bicarbonate to yield N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methylpropionamide with 95% efficiency. The stereochemical integrity of the product is preserved through low-temperature (−78°C) lithium amide base generation using butyllithium and diisopropylamine , enabling diastereoselective alkylation with benzyl bromide.
Regioselective Introduction of Methoxypropoxy and Methoxy Groups
The benzene ring’s 3-(3-methoxypropoxy) and 4-methoxy substituents are introduced via sequential Williamson ether synthesis. For example, 3-nitro-4-chlorobenzoic acid is reacted with sodium methoxide in methanol under reflux to substitute chlorine with methoxy, achieving 94.5% yield. Subsequent etherification with 3-methoxypropanol employs potassium hydroxide as a base, though alternative catalysts like triphenyl phosphite in dichlorobenzene improve atom economy (88.2% yield).
Catalytic Hydrogenation and Reductive Amination
Nitro Group Reduction
In an alternative route, 3-nitro-4-methoxybenzoyl aniline is reduced to the corresponding amine using Raney nickel under hydrogen pressure (13 kg) at 80–105°C, yielding 70% of 3-amino-4-methoxybenzamide . This method avoids toxic reductants like iron powder but requires high-pressure equipment.
Reductive Amination for Side-Chain Assembly
The (1S,2S)-2-hydroxy-1-methyl-2-phenylethyl side chain is synthesized via reductive amination of phenylacetone with methylamine using sodium cyanoborohydride in methanol. The resulting secondary amine is then acylated with the functionalized benzoyl chloride.
One-Pot Tandem Etherification-Amidation
A streamlined approach combines etherification and amidation in a single reactor. 4-Hydroxy-3-(3-methoxypropoxy)benzoic acid is treated with thionyl chloride to form the acid chloride, which reacts in situ with N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methylamine in THF at 0°C. This method reduces purification steps but achieves a lower yield (67%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
Critical Challenges and Optimization Strategies
Stereochemical Control
Racemization during N-methylation is mitigated by using methyl triflate instead of methyl iodide, as its higher reactivity allows shorter reaction times at −20°C. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) confirms enantiomeric excess, which is critical for pharmaceutical applications.
Regioselective Etherification
The 3-(3-methoxypropoxy) group’s introduction is optimized using phase-transfer catalysis with tetrabutylammonium bromide in a biphasic water/toluene system, achieving 92% regioselectivity. Competing O- versus N-alkylation is suppressed by pre-forming the sodium salt of the hydroxyl group.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like methoxide (CH3O-) and ethoxide (C2H5O-) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
The table below compares key structural features and properties of the target compound with similar benzenepropanamide derivatives:
Key Observations :
- The target compound’s 3-methoxypropoxy group distinguishes it from simpler analogs like ’s derivative, which lacks extended alkoxy chains. This may enhance lipophilicity and membrane permeability .
- Stereochemical complexity in the (1S,2S)-configured sidechain mirrors bioactive compounds like Aurantiamide, where stereochemistry is critical for activity (e.g., anti-inflammatory effects) .
Research Findings and Implications
- Structural rigidity : The (1S,2S)-hydroxy-methyl-phenylethyl group likely imposes conformational constraints, analogous to ’s vicinal diamines, which enhance catalytic activity in asymmetric reactions .
- Solubility vs. bioactivity : The 3-methoxypropoxy chain may balance hydrophilicity and lipophilicity, a trade-off observed in alkoxy-substituted NSAIDs and kinase inhibitors .
Notes
Data limitations : Direct experimental data for the target compound are sparse; comparisons rely on structurally related analogs.
Stereochemical significance : The (1S,2S) configuration is hypothesized to mimic bioactive natural products but requires validation via enantioselective synthesis and assays .
Synthetic challenges : Introducing the 3-methoxypropoxy group may necessitate orthogonal protection strategies to avoid side reactions .
Biological Activity
Benzenepropanamide derivatives have garnered attention in the field of medicinal chemistry due to their potential biological activities. This article will explore the biological activity of the compound Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl- , focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and structural features:
| Property | Details |
|---|---|
| Molecular Formula | C19H27N2O4 |
| Molecular Weight | 345.43 g/mol |
| IUPAC Name | Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl- |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antioxidant Activity : The compound has shown potential in mitigating oxidative stress by activating cellular antioxidant pathways. This is particularly relevant in neuroprotective contexts where oxidative damage is a concern.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, suggesting that this benzenepropanamide derivative may exhibit similar activity.
- Neuroprotective Effects : The compound's structural features may allow it to protect neuronal cells from glutamate-induced toxicity through modulation of the NRF2 pathway, which is crucial for cellular defense against oxidative stress.
In Vitro Studies
Research indicates that compounds structurally related to Benzenepropanamide exhibit significant biological activities. For instance, a study on related benzene sulphonamides demonstrated potent anti-inflammatory effects in vivo, with certain derivatives achieving up to 94% inhibition of carrageenan-induced edema at specific doses .
In Vivo Studies
In animal models, similar compounds have shown promise in reducing inflammation and providing neuroprotection. For example, AA147 (a related compound) was found to protect against neurotoxic insults by activating the NRF2 oxidative stress response .
Case Studies
- Neuroprotective Mechanisms : A study highlighted the protective effects of AA147 against glutamate toxicity in neuronal cell cultures. The mechanism involved metabolic activation leading to covalent modification of KEAP1, thereby releasing NRF2 and activating downstream protective genes .
- Inflammatory Response Modulation : Another investigation into the anti-inflammatory properties of benzene derivatives showed that specific modifications could enhance their efficacy in reducing inflammation markers in various animal models .
Summary of Findings
The biological activity of Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl- suggests a multifaceted role in pharmacology:
Q & A
Basic Question: What synthetic methodologies are commonly employed for synthesizing benzenepropanamide derivatives with stereochemical precision?
Answer:
Synthesis typically involves multi-step organic reactions, including:
- Amidation : Coupling of intermediates (e.g., phenoxy or amino derivatives) with propanamide backbones using agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
- Condition Control : Temperature (often 0–80°C) and pH (neutral to mildly acidic) are critical for yield optimization and stereochemical integrity .
- Purification : Techniques like column chromatography and recrystallization are used to isolate high-purity products .
Advanced Question: How can coupling reaction efficiency be improved to reduce side-product formation in benzenepropanamide synthesis?
Answer:
Key strategies include:
- Catalyst Optimization : Use DMAP (1–5 mol%) to enhance nucleophilicity in amidation steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve reagent solubility and reaction homogeneity .
- Stoichiometric Ratios : A 1.2:1 molar ratio of acylating agent to amine intermediate minimizes unreacted starting materials .
- Real-Time Monitoring : TLC (thin-layer chromatography) and inline IR spectroscopy track reaction progress .
Basic Question: Which spectroscopic techniques are essential for verifying the structural integrity of this compound?
Answer:
Critical methods include:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry (e.g., hydroxy and methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor binding) for similar compounds?
Answer:
Methodological approaches include:
- Comparative Assays : Use standardized enzyme inhibition (e.g., kinase assays) and receptor-binding studies (radioligand displacement) under identical conditions .
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methoxy vs. ethoxy groups) to isolate activity drivers .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes to receptors/enzymes, clarifying mechanistic discrepancies .
Basic Question: What purification techniques are recommended for benzenepropanamide derivatives post-synthesis?
Answer:
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns resolve structurally similar impurities .
Advanced Question: What strategies are effective for interpreting complex NMR spectra of multi-substituted benzenepropanamide derivatives?
Answer:
- 2D NMR Techniques : COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) resolve overlapping proton signals and assign carbon-proton correlations .
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to minimize solvent interference .
- Computational Aids : Density Functional Theory (DFT) calculations predict chemical shifts, aiding peak assignments .
Advanced Question: How can researchers validate the stereochemical configuration of the (1S,2S)-dihydroxy-1-methyl-2-phenylethyl moiety?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
